molecular formula C11H10Cl2N4O2S B2371504 2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide CAS No. 761440-11-3

2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide

Cat. No.: B2371504
CAS No.: 761440-11-3
M. Wt: 333.19
InChI Key: CUBHDXYOAVGZNN-UHFFFAOYSA-N
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Description

2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 2 and 5, an amino group at position 4, and a benzenesulfonamide moiety attached to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichloropyrimidine and N-methylbenzenesulfonamide as the primary starting materials.

    Nucleophilic Substitution: The amino group is introduced at the 4-position of the pyrimidine ring through a nucleophilic substitution reaction. This involves the reaction of 2,5-dichloropyrimidine with an appropriate amine, such as N-methylbenzenesulfonamide, under basic conditions.

    Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures (e.g., 80-100°C) to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis, ensuring consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 2 and 5 of the pyrimidine ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonamide moiety.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.

    Oxidation Products: Oxidation of the sulfonamide group can yield sulfonic acids.

    Reduction Products: Reduction of the sulfonamide group can produce amines.

Scientific Research Applications

2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Biological Studies: It is used in studies exploring its interaction with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrimidine ring and sulfonamide moiety enable it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloropyrimidine: A related compound with chlorine atoms at positions 2 and 4 of the pyrimidine ring.

    2-Aminopyrimidine: A compound with an amino group at position 2 of the pyrimidine ring.

    N-Methylbenzenesulfonamide: A compound with a sulfonamide group attached to a benzene ring and a methyl group.

Uniqueness

2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both chlorine atoms and a sulfonamide moiety. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(2,5-dichloropyrimidin-4-yl)amino]-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N4O2S/c1-14-20(18,19)9-5-3-2-4-8(9)16-10-7(12)6-15-11(13)17-10/h2-6,14H,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBHDXYOAVGZNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-amino-N-methyl-benzenesulfonamide (2.93, 15.75 mmol), 2,4,5 trichloropyrimidine (2.9 g, 15.84 mmol) and K2CO3 (4.5 g, 32.6 mmol) in dry DMF (25 mL) was stirred at 45° C. for 15 h. The solvent was removed and the residue was taken in water and was extracted twice from ethylacetate. Combined organic was washed with water and brine. After drying solvent was removed. Upon triturating with ether and filtration gave the product 2-(2,5-Dichloro-pyrimidin-4-ylamino)-N-methyl-benzenesulfonamide 7 as a white solid (2.6 g, 50%); 1H NMR (400 MHz, CDCl3) δ9.61 (s, 1H), 8.6 (d=12.89 Hz, 1H), 8.53 (s, 1H), 8.27 (s, 1H), 7.68 (m, 1H), 7.27 (m, 1H0, 1.66 (br s, 1H0, 2.66 (s, 3H).
Quantity
15.75 mmol
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

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